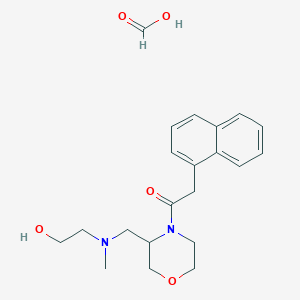![molecular formula C16H23NO5S B6502809 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1421453-21-5](/img/structure/B6502809.png)
1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one, or HMPSPE for short, is a synthetic molecule with a wide range of potential applications in the fields of science and technology. HMPSPE is a versatile molecule that can be used in a variety of chemical reactions and processes, and has been studied for its potential use in a variety of applications, ranging from drug discovery to materials science.
Applications De Recherche Scientifique
HMPSPE has been studied for its potential use in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In the field of drug discovery, HMPSPE has been studied for its potential use as a scaffold for the development of novel therapeutic agents. In the field of materials science, HMPSPE has been studied for its potential use in the synthesis of new materials with unique properties. In the field of biochemistry, HMPSPE has been studied for its potential use in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of HMPSPE is not yet fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, in order to produce its various effects. HMPSPE is believed to have an affinity for certain enzymes, which may explain its ability to affect various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMPSPE are not yet fully understood. However, it is believed to have a variety of biochemical and physiological effects, including the modulation of enzyme activity and the inhibition of certain receptors. In addition, HMPSPE has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
HMPSPE has several advantages for use in laboratory experiments, including its low cost, ease of synthesis, and versatility. However, there are also some limitations to its use in laboratory experiments, including its potential toxicity and the lack of a full understanding of its mechanism of action.
Orientations Futures
Given the potential of HMPSPE, there are a number of potential future directions for its use in scientific research. These potential future directions include further studies into its mechanism of action, its potential use in drug discovery, its potential use in the synthesis of new materials, and its potential use in the synthesis of biologically active compounds. Additionally, further studies into its biochemical and physiological effects, as well as its potential toxicity, are needed in order to fully understand its potential applications.
Méthodes De Synthèse
HMPSPE is synthesized by a multi-step process that begins with the reaction of 4-chloro-3-methyl-1,2-dioxolane with 2-chlorobenzyl alcohol in the presence of a base. This reaction produces 4-chloro-2-(4-chlorobenzyloxy)morpholine, which is then reacted with propane-2-sulfonyl chloride in the presence of a base to produce 1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one.
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(2)23(20,21)15-5-3-13(4-6-15)9-16(19)17-7-8-22-11-14(17)10-18/h3-6,12,14,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQBIUAERXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCOCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Hydroxymethyl)morpholino)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6502731.png)
![(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl pyridine-4-carboxylate](/img/structure/B6502740.png)
![9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502748.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)
![3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502762.png)
![2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6502779.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B6502787.png)
![8-{3-[(3-chloro-4-methoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6502812.png)
amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)
![3-cyclopentyl-1-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}morpholin-4-yl)propan-1-one; formic acid](/img/structure/B6502823.png)

![1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid](/img/structure/B6502831.png)
![3-{4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6502833.png)
![3-[3-(4-methoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502838.png)